A Technical Guide to 3'-Bromo-4'-fluoropropiophenone: Synthesis, Properties, and Applications
A Technical Guide to 3'-Bromo-4'-fluoropropiophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a standard synthetic methodology, and explores its role as a versatile intermediate in the development of novel therapeutic agents.
Core Properties and Identification
3'-Bromo-4'-fluoropropiophenone is a substituted propiophenone featuring bromine and fluorine atoms on the phenyl ring. These halogen substitutions are crucial for modulating the molecule's reactivity and its pharmacokinetic properties when incorporated into larger, biologically active compounds.
Table 1: Physicochemical and Identification Data for 3'-Bromo-4'-fluoropropiophenone
| Property | Value |
| CAS Number | 202865-82-5 |
| Molecular Formula | C₉H₈BrFO |
| Molecular Weight | 231.06 g/mol |
| Melting Point | 60-64 °C |
| Appearance | White crystalline powder |
| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br |
| InChI Key | IZSXDwBFACKNSW-UHFFFAOYSA-N |
Synthesis of 3'-Bromo-4'-fluoropropiophenone
The primary route for synthesizing 3'-Bromo-4'-fluoropropiophenone is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.[1][2] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1]
Representative Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of 3'-Bromo-4'-fluoropropiophenone. Researchers should adapt and optimize the conditions based on laboratory-specific equipment and safety protocols.
Materials:
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1-bromo-2-fluorobenzene
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Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
-
Cracked ice
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5% Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
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Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acyl Chloride: Cool the suspension in an ice bath (0-5 °C). Add propanoyl chloride (1.1 equivalents) dropwise from the dropping funnel.
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Addition of Arene: Following the addition of the acyl chloride, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and concentrated hydrochloric acid.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3'-Bromo-4'-fluoropropiophenone by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Workflow for the Synthesis of 3'-Bromo-4'-fluoropropiophenone.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated organic compounds are of paramount importance in drug development. The inclusion of bromine and fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] 3'-Bromo-4'-fluoropropiophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.
Its primary utility lies in its role as a precursor for synthesizing various heterocyclic compounds and substituted chalcones.[6] Chalcones (1,3-diarylpropenones) are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-neoplastic properties.[7] The propiophenone moiety can be readily used in condensation reactions with various aldehydes to generate a library of chalcone derivatives for screening and lead optimization.
Caption: Role as a Key Intermediate in Drug Discovery Pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
